Methyl N-(2-methoxyethyl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(2-methoxyethyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique chemical structure, which includes a carbamate group attached to a methoxyethyl and a methyl group.
Mechanism of Action
Mode of Action
It is believed to interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, it has been suggested that it could affect energy metabolism, phospholipid metabolism, and fatty acid metabolism . .
Pharmacokinetics
Related compounds with 2’-o-(2-methoxyethyl) modifications have been shown to be resistant to nuclease metabolism in both plasma and tissue, suggesting that methyl n-(2-methoxyethyl)-n-methylcarbamate may have similar properties .
Result of Action
Based on its potential targets and mode of action, it could potentially influence a variety of cellular processes, including cell signaling, metabolism, and gene expression .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. These could include temperature, pH, and the presence of other molecules in the environment. Specific studies investigating these effects are currently lacking .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
It is speculated that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is speculated that the compound’s effects may change over time, potentially involving issues of stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Methyl N-(2-methoxyethyl)-N-methylcarbamate may vary with different dosages in animal models. While specific studies are lacking, it is possible that threshold effects may be observed, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-(2-methoxyethyl)-N-methylcarbamate can be synthesized through several methods. One common method involves the reaction of methyl isocyanate with 2-methoxyethylamine under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
CH3NCO+CH3OCH2CH2NH2→CH3OCH2CH2N(CH3)CO2CH3
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-methoxyethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Methyl N-(2-methoxyethyl)-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research explores its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes.
Industry: It is utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(2-methoxyethyl)-N-methylcarbamate
- Propyl N-(2-methoxyethyl)-N-methylcarbamate
- Butyl N-(2-methoxyethyl)-N-methylcarbamate
Uniqueness
Methyl N-(2-methoxyethyl)-N-methylcarbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its methoxyethyl group provides unique steric and electronic effects, influencing its interactions with enzymes and other molecules.
Properties
IUPAC Name |
methyl N-(2-methoxyethyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(4-5-9-2)6(8)10-3/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPGSXBTQNTTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173995-08-8 |
Source
|
Record name | methyl N-(2-methoxyethyl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.